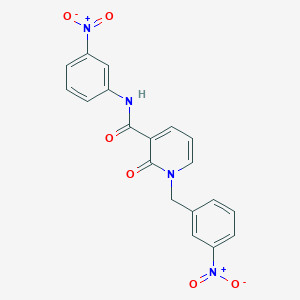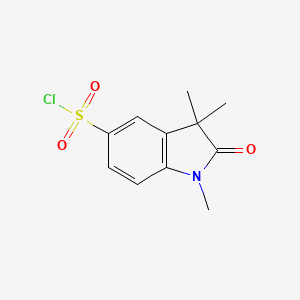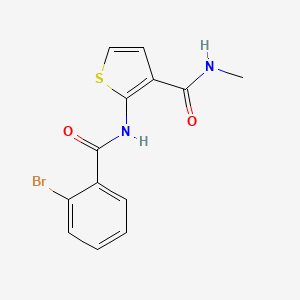
1-(3-nitrobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-nitrobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that likely contains multiple functional groups, including a dihydropyridine ring, nitro substituents, and an amide linkage. While the papers provided do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of nitrobenzene derivatives, which are key starting materials for the introduction of nitro groups into the molecule. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reduction of substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . This suggests that similar reductive conditions could be employed in the synthesis of the nitrobenzyl and nitrophenyl components of the target compound.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks, such as N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, has been characterized using spectroscopic techniques and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1-(3-nitrobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, providing insights into its conformational and structural properties.
Chemical Reactions Analysis
The reactivity of dihydropyridine derivatives can be complex. For example, N-carbonyl-1,2-dihydropyridines undergo regiospecific cycloaddition reactions with nitrosobenzene to afford a mixture of rotamers . This indicates that the dihydropyridine moiety in the target compound may also participate in cycloaddition reactions, potentially leading to a variety of products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of nitro groups and the dihydropyridine ring. The nitro groups are electron-withdrawing and could affect the electron density of the molecule, potentially impacting its reactivity and stability. The dihydropyridine ring is a key structural feature that may contribute to the compound's chemical behavior, including its potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
1-(3-Nitrobenzyl)-N-(3-Nitrophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide and its derivatives play a crucial role in the synthesis of various biologically active compounds. They serve as intermediates for creating small molecule inhibitors and other compounds with potential biological activities (Wang et al., 2016).
Antihypertensive and Coronary Vessel Dilators
Certain derivatives of this compound, when substituted in specific positions, act as antihypertensive agents and coronary vessel dilators. These are synthesized through specific condensation processes, indicating their potential in cardiovascular therapeutic applications (Abernathy, 1978).
Interaction with Other Chemical Compounds
These compounds are involved in various chemical reactions, leading to the production of different pyridine products. These reactions are crucial in exploring new synthetic pathways and understanding chemical behavior (O'callaghan et al., 1999).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have shown promise. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are identified as potent and selective kinase inhibitors, indicating their potential in developing targeted cancer therapies (Schroeder et al., 2009).
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c24-18(20-14-5-2-7-16(11-14)23(28)29)17-8-3-9-21(19(17)25)12-13-4-1-6-15(10-13)22(26)27/h1-11H,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKZHTORUPPSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)


![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)
![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)


![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2515159.png)
![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)
![4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2515162.png)


![1-Cyclopentyl-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2515165.png)